molecular formula C13H11N3O4 B5671612 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide

4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide

Cat. No.: B5671612
M. Wt: 273.24 g/mol
InChI Key: JMMMSJCOJLTFQB-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide typically involves the nitration of 4-methoxybenzamide followed by the introduction of the pyridinyl group. One common method includes the following steps:

    Nitration: 4-methoxybenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Coupling Reaction: The nitrated product is then subjected to a coupling reaction with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-methoxy-3-amino-N-(pyridin-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-formyl-3-nitro-N-(pyridin-3-yl)benzamide or 4-carboxy-3-nitro-N-(pyridin-3-yl)benzamide.

Scientific Research Applications

4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at a different position.

    4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridinyl group at the 2-position.

    4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyridinyl ring.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry and materials science .

Properties

IUPAC Name

4-methoxy-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-5-4-9(7-11(12)16(18)19)13(17)15-10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMMSJCOJLTFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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